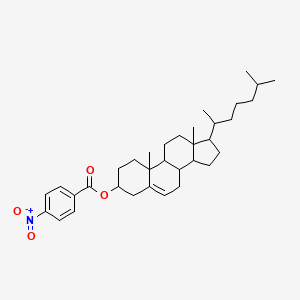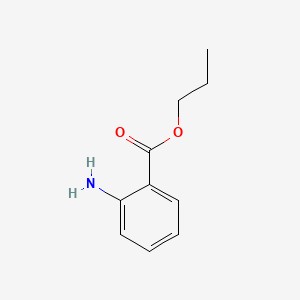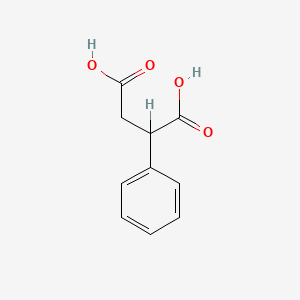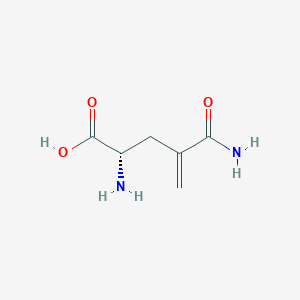
4-Methylene-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylene-L-glutamine is a non-proteinogenic L-alpha-amino acid that is L-glutamine in which the hydrogens attached to the carbon gamma to the carboxy group are replaced by a methylene group. It is a tautomer of a 4-methylene-L-glutamine zwitterion.
Applications De Recherche Scientifique
Neuronal Transport and Neurotransmitter Precursor
4-Methylene-L-glutamine is significant in neuroscience, especially regarding neurotransmission. It acts as a precursor for glutamate, an excitatory neurotransmitter in the mammalian central nervous system. Studies have identified specific glutamine transporters in neurons, highlighting the role of 4-Methylene-L-glutamine in neurotransmitter precursor supply (Varoqui et al., 2000).
Enzymatic Activity in Plants
In plant biochemistry, 4-Methylene-L-glutamine amidohydrolase has been identified in peanut leaves. This enzyme, highly specific to 4-Methylene-L-glutamine, indicates the compound's relevance in plant metabolic processes (Powell & Dekker, 1983).
Metabolic Functions in Health and Disease
4-Methylene-L-glutamine is crucial in metabolic functions, particularly in critical illnesses and cancer metabolism. It acts as a respiratory fuel for rapidly proliferating cells and plays a significant role in acid-base balance, nitrogen transport, and precursor for nucleic acids, proteins, and other metabolites. Its importance is evident in conditions like hepatic encephalopathy and cancer, where altered glutamine metabolism impacts patient outcomes (Lacey & Wilmore, 2009); (Yang, Venneti, & Nagrath, 2017).
Diagnostic and Therapeutic Applications
In diagnostic imaging, particularly in cancer, 4-Methylene-L-glutamine derivatives have been developed for magnetic resonance spectroscopy (MRS) imaging to study cancer cell metabolism. These derivatives help visualize metabolic pathways and could have significant implications in cancer diagnosis and treatment (Qu et al., 2011).
Influence on Neurotransmitter Receptors
4-Methylene-L-glutamine derivatives impact glutamate metabotropic receptors, indicating their potential role in modulating neurotransmitter systems, which can have implications in neurological disorders and drug development (Receveur, Roumestant, & Viallefont, 1995).
Impact on Gene and Protein Expression
Research on pancreatic beta-cell lines demonstrates that 4-Methylene-L-glutamine influences gene and protein expression, including those involved in cellular signaling, metabolism, and insulin secretion. This indicates its potential role in diabetes management and metabolic research (Corless et al., 2006).
Propriétés
Numéro CAS |
31138-12-2 |
|---|---|
Nom du produit |
4-Methylene-L-glutamine |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2S)-2-amino-4-carbamoylpent-4-enoic acid |
InChI |
InChI=1S/C6H10N2O3/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 |
Clé InChI |
CEVQXWMPODOBRM-BYPYZUCNSA-N |
SMILES isomérique |
C=C(C[C@@H](C(=O)O)N)C(=O)N |
SMILES |
C=C(CC(C(=O)O)N)C(=O)N |
SMILES canonique |
C=C(CC(C(=O)O)N)C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



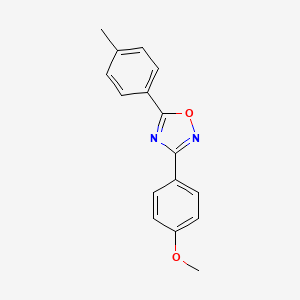
![(3-Chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone](/img/structure/B1195632.png)
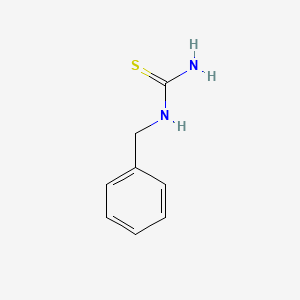
![5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole](/img/structure/B1195637.png)
![4-[[4-Methyl-5-(3,4-dichlorophenoxy)-6-methoxyquinoline-8-yl]amino]-1-pentaneamine](/img/structure/B1195642.png)
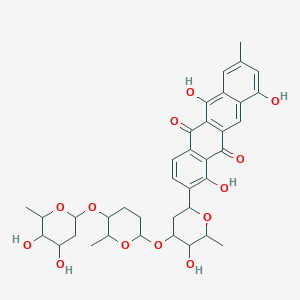
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)
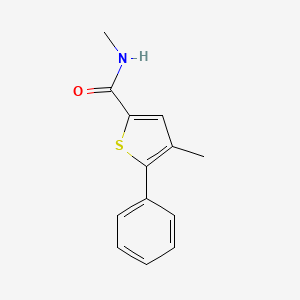
![5,7-dimethyl-3-(4-methylphenyl)-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B1195646.png)
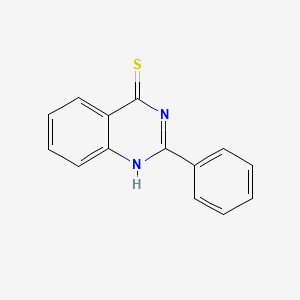
![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)
